molecular formula C8H14O B13058973 3-Methylhept-6-YN-2-OL

3-Methylhept-6-YN-2-OL

Cat. No.: B13058973
M. Wt: 126.20 g/mol
InChI Key: DOPIVMQYVUQPSZ-UHFFFAOYSA-N
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Description

3-Methylhept-6-YN-2-OL is an organic compound with the molecular formula C8H14O. It is a member of the alkyne family, characterized by the presence of a triple bond between carbon atoms. This compound is known for its unique structure, which includes a hydroxyl group (-OH) attached to the second carbon atom and a methyl group attached to the third carbon atom of the hept-6-yne chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylhept-6-YN-2-OL can be achieved through various synthetic routes. One common method involves the reaction of 3-methyl-1-butyne with formaldehyde in the presence of a base, followed by hydrogenation to yield the desired product. The reaction conditions typically include a temperature range of 0-25°C and a pressure of 1-2 atm.

Industrial Production Methods

Industrial production of this compound often involves the use of catalytic hydrogenation processes. This method ensures high yield and purity of the compound. The catalysts used in this process are usually palladium or platinum-based, and the reaction is carried out under controlled temperature and pressure conditions to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methylhept-6-YN-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in alkenes or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.

    Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

3-Methylhept-6-YN-2-OL has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 3-Methylhept-6-YN-2-OL involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group allows it to form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the alkyne moiety can participate in cycloaddition reactions, leading to the formation of biologically active compounds. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-6-hepten-3-yn-2-ol: Similar structure but with a double bond instead of a triple bond.

    3-Methyl-1-pentyn-3-ol: Shorter carbon chain and different position of the hydroxyl group.

    3,5-Dimethyl-1-hexyn-3-ol: Contains an additional methyl group and a different carbon chain length.

Uniqueness

3-Methylhept-6-YN-2-OL is unique due to its specific combination of a hydroxyl group, a methyl group, and a triple bond within a heptane chain. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

3-methylhept-6-yn-2-ol

InChI

InChI=1S/C8H14O/c1-4-5-6-7(2)8(3)9/h1,7-9H,5-6H2,2-3H3

InChI Key

DOPIVMQYVUQPSZ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC#C)C(C)O

Origin of Product

United States

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